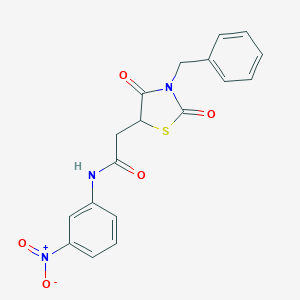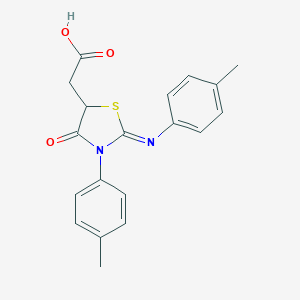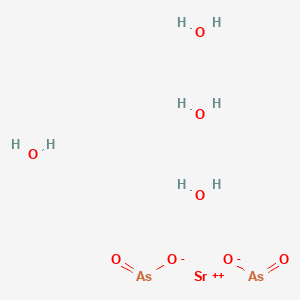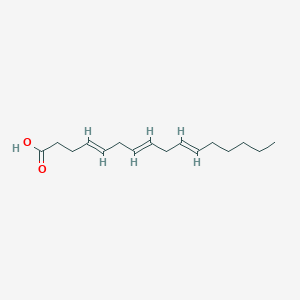
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione, also known as EMAZ, is a heterocyclic compound that has been widely studied for its potential use in various scientific research applications. EMAZ is a thiazolidinedione derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been shown to possess a range of biochemical and physiological effects. Studies have shown that 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione can inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit the activity of GSK-3β, which is involved in various cellular processes. Additionally, 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been shown to possess anti-cancer and anti-inflammatory properties, making it a promising candidate for further investigation. However, one limitation of using 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione. One area of research that warrants further investigation is the potential use of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in the treatment of diabetes. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in various applications, including cancer research and inflammation. Finally, the development of new synthesis methods for 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione may lead to the discovery of new derivatives with improved properties and potential uses.
Synthesis Methods
The synthesis of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione can be achieved through a multi-step process that involves the reaction of various reagents and catalysts. One common method for synthesizing 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate compound, 2-ethoxy-4-methoxy-5-nitroaniline, which is then reacted with thiosemicarbazide to produce 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential use in various scientific research applications. One area of research where 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has shown promise is in the field of cancer research. Studies have shown that 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
Product Name |
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
3-ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-11(15)10(18-12(14)16)13-8-6-4-5-7-9(8)17-2/h4-7,10,13H,3H2,1-2H3 |
InChI Key |
DUMWGQTXNGOCRQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)



![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)

![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)


